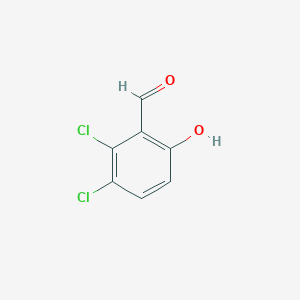

2,3-Dichloro-6-hydroxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-6-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRBSVRXUYEZPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001298460 | |

| Record name | 2,3-Dichloro-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51571-16-5 | |

| Record name | 2,3-Dichloro-6-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51571-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3-Dichloro-6-hydroxybenzaldehyde structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2,3-Dichloro-6-hydroxybenzaldehyde

Introduction

The definitive identification of molecular structures is the bedrock upon which chemical research and development are built. For professionals in drug discovery and synthetic chemistry, a compound's structure is not merely a diagram but a roadmap to its reactivity, biological activity, and potential applications. This compound is one such molecule, serving as a valuable substituted salicylaldehyde derivative and a versatile building block in the synthesis of more complex chemical entities.

This guide provides a comprehensive, technically-grounded walkthrough of the structure elucidation process for this compound. Moving beyond a simple recitation of data, we will explore the causal logic behind the application and interpretation of key analytical techniques. The narrative follows a holistic approach, demonstrating how data from multiple spectroscopic methods are synthesized to construct an unambiguous and self-validating structural assignment. This document is intended for researchers and scientists who require not only the "what" but the "why" of structural characterization.

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

Before any spectroscopic analysis, the elemental composition provides the fundamental constraints for any proposed structure. The molecular formula for the target compound is established as C₇H₄Cl₂O₂ [1][2].

Hydrogen Deficiency Index (HDI)

The first logical step is to calculate the Hydrogen Deficiency Index (HDI), also known as the degree of unsaturation. This value reveals the total number of rings and/or multiple bonds within the molecule, providing a crucial framework for interpreting subsequent data[3][4].

The HDI is calculated using the formula: HDI = C - (H/2) - (X/2) + (N/2) + 1 Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C₇H₄Cl₂O₂: HDI = 7 - (4/2) - (2/2) + (0/2) + 1 = 7 - 2 - 1 + 0 + 1 = 5

An HDI of 5 is highly indicative of an aromatic system. A benzene ring accounts for four degrees of unsaturation (one ring and three π-bonds). The remaining degree of unsaturation points to an additional π-bond, which, given the presence of oxygen and the "benzaldehyde" name, is logically assigned to a carbonyl group (C=O). This initial calculation strongly supports the proposed structure of a substituted benzaldehyde.

Part 2: The Spectroscopic Toolkit - A Multi-Pronged Approach

No single technique can definitively elucidate a structure in isolation. True confidence is achieved through the convergence of evidence from multiple, independent analytical methods.[5][6][7] This section details the application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Workflow for Structure Elucidation

The process follows a logical progression from general to specific information, as illustrated below.

Caption: A logical workflow for spectroscopic structure elucidation.

Mass Spectrometry (MS)

Expertise & Causality: MS provides two critical pieces of evidence at the outset: the molecular weight of the compound and, in this case, a definitive signature for the presence of chlorine atoms. Electron Ionization (EI) is a common technique for volatile, thermally stable molecules like this aldehyde, providing both a molecular ion peak and reproducible fragmentation patterns.[5]

Expected Data & Interpretation:

-

Molecular Ion (M⁺): The molecular weight is 191.01 g/mol .[8] However, chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of two chlorine atoms will result in a characteristic cluster of peaks for the molecular ion.

-

M⁺ peak (m/z 190): Corresponds to the molecule containing two ³⁵Cl atoms.

-

M+2 peak (m/z 192): Corresponds to the molecule containing one ³⁵Cl and one ³⁷Cl atom.

-

M+4 peak (m/z 194): Corresponds to the molecule containing two ³⁷Cl atoms. The expected relative intensity ratio of these peaks is approximately 9:6:1 , which is a powerful confirmation for the presence of two chlorine atoms.

-

-

Key Fragmentation: Fragmentation analysis helps piece together the structure. Plausible fragmentation pathways include:

-

Loss of a hydrogen radical (M-1) from the aldehyde.

-

Loss of the formyl radical (M-29, loss of CHO).

-

Loss of carbon monoxide (M-28) from the formyl group.

-

Loss of a chlorine radical (M-35).

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a microgram-level quantity of the purified compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: Inject the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for separation and introduction.[5]

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and the resulting data is plotted as a mass spectrum (relative abundance vs. m/z).

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is unparalleled for the rapid and non-destructive identification of functional groups.[7] The principle rests on the absorption of specific frequencies of IR radiation, which correspond to the vibrational energies of different bonds within the molecule. For this compound, IR will confirm the presence of the hydroxyl, aldehyde, and aromatic functionalities predicted by the HDI.

Expected Data & Interpretation:

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Appearance |

| Hydroxyl | O-H stretch | 3200 - 3400 | Broad, strong |

| Aldehyde | C-H stretch | ~2850 and ~2750 (Fermi doublet) | Two distinct, medium peaks |

| Aldehyde | C=O stretch | 1660 - 1685 | Very strong, sharp |

| Aromatic Ring | C=C stretch | ~1600 and ~1475 | Medium to strong, sharp |

| Aromatic Ring | C-H bend (out-of-plane) | 800 - 850 | Strong, indicates substitution pattern |

| Aryl Ether | C-O stretch | 1200 - 1260 | Strong |

| Chloroalkane | C-Cl stretch | 700 - 800 | Medium to strong |

Trustworthiness: The presence of a strong, broad peak around 3300 cm⁻¹ (O-H) and a very sharp, intense peak around 1670 cm⁻¹ (C=O) provides a self-validating system. The simultaneous observation of both is strong evidence for a hydroxybenzaldehyde structure.

Experimental Protocol: KBr Pellet for Solid Samples

-

Preparation: Thoroughly grind 1-2 mg of the dry sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Transfer the fine powder to a pellet press. Apply several tons of pressure to form a thin, transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty chamber should be run first and subtracted from the sample spectrum.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for mapping the carbon-hydrogen framework of a molecule.[3][9] It provides detailed information on the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

¹H NMR Spectroscopy

This technique identifies the number of chemically non-equivalent protons and their neighboring protons. For this compound, we can predict the following:

| Proton Type | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Aldehyde (CHO) | 9.8 - 10.5 | Singlet (s) | 1H | Highly deshielded by the electronegative oxygen and magnetic anisotropy of the C=O bond. No adjacent protons to couple with. |

| Hydroxyl (OH) | 5.0 - 11.0 | Singlet (s), broad | 1H | Chemical shift is variable and concentration-dependent. Typically does not couple. Can be confirmed by D₂O exchange. |

| Aromatic (H-4) | 7.3 - 7.5 | Doublet (d) | 1H | It is coupled only to H-5. Deshielded by the adjacent aldehyde group. |

| Aromatic (H-5) | 6.8 - 7.0 | Doublet (d) | 1H | It is coupled only to H-4. Shielded relative to H-4. |

¹³C NMR Spectroscopy

This technique identifies the number of chemically non-equivalent carbons. Due to the lack of symmetry in the molecule, all seven carbons are expected to be unique.

| Carbon Type | Predicted δ (ppm) | Rationale |

| Aldehyde (C=O) | 190 - 195 | Carbonyl carbons are highly deshielded and appear far downfield. |

| C-6 (bearing OH) | 155 - 160 | Carbon attached to the highly electronegative hydroxyl group is significantly deshielded. |

| C-2 & C-3 (bearing Cl) | 125 - 135 | Carbons attached to chlorine are deshielded (inductive effect). |

| C-1 (attached to CHO) | 120 - 130 | Quaternary carbon adjacent to the aldehyde. |

| C-4 & C-5 (bearing H) | 115 - 125 | Carbons attached to hydrogen in the aromatic region. |

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the purified compound.

-

Solvent Addition: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for hydroxy compounds to clearly observe the -OH proton.[10][11]

-

Mixing: Cap the tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

-

Analysis: Insert the NMR tube into the spectrometer's probe. The instrument is tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize magnetic field homogeneity before acquiring the ¹H and ¹³C spectra.

Part 3: Data Synthesis and Final Confirmation

The individual datasets from MS, IR, and NMR are not merely confirmatory; they are synergistic.

-

MS confirmed the molecular formula C₇H₄Cl₂O₂ and the presence of two chlorine atoms.

-

IR confirmed the key functional groups: a hydroxyl (-OH), an aldehyde (-CHO), and an aromatic ring.

-

¹H NMR established the connectivity, showing two adjacent aromatic protons, one aldehyde proton, and one hydroxyl proton, consistent with a 1,2,3,4-tetrasubstituted benzene ring.

-

¹³C NMR confirmed the presence of seven unique carbons, including the downfield aldehyde carbon and the distinct aromatic carbons, ruling out any molecular symmetry.

Collectively, this body of evidence points to only one possible structure.

References

- 1. This compound | C7H4Cl2O2 | CID 528392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aobchem.com [aobchem.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. funaab.edu.ng [funaab.edu.ng]

- 8. 2,4-DICHLORO-6-HYDROXYBENZALDEHYDE CAS#: 78443-72-8 [m.chemicalbook.com]

- 9. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to 2,3-Dichloro-6-hydroxybenzaldehyde (CAS 51571-16-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloro-6-hydroxybenzaldehyde, a halogenated aromatic aldehyde, represents a versatile yet underexplored building block in synthetic and medicinal chemistry. Its unique substitution pattern—a salicylaldehyde core flanked by two chlorine atoms—imparts distinct electronic and steric properties that make it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its utility in drug discovery and development.

Introduction: The Strategic Value of a Dichlorinated Salicylaldehyde

Halogenated organic compounds are of paramount importance in the pharmaceutical industry, with chlorine being a frequent constituent of approved drugs. The presence of chlorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.

This compound, also known as 5,6-dichlorosalicylaldehyde, belongs to the class of substituted salicylaldehydes. The salicylaldehyde motif itself is a privileged scaffold, known for its ability to form Schiff bases and participate in a variety of condensation reactions, making it a cornerstone in the synthesis of heterocycles and other complex organic molecules. The addition of two chlorine atoms to this core structure enhances its electrophilic character and provides steric bulk, influencing its reactivity and the conformational properties of its derivatives. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for its application in research and development.

Physicochemical and Structural Properties

This compound is typically an off-white to light yellow solid. Its core structure consists of a benzene ring substituted with an aldehyde group, a hydroxyl group, and two chlorine atoms.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 51571-16-5 | |

| Molecular Formula | C₇H₄Cl₂O₂ | |

| Molecular Weight | 191.01 g/mol | |

| Appearance | Off-white to light yellow solid | |

| Storage | 2-8°C, under inert gas (Nitrogen or Argon) | |

| Synonyms | 5,6-Dichlorosalicylaldehyde, 5,6-Dichloro-2-hydroxybenzaldehyde | |

| Purity (Typical) | ≥97% |

Synthesis and Purification

Given that the starting material would likely be 2,3-dichlorophenol, the formylation would be directed to the ortho position relative to the hydroxyl group.

Hypothetical Synthesis via Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution. The reaction proceeds through the formation of a dichlorocarbene intermediate.

Caption: Hypothetical Reimer-Tiemann synthesis pathway.

Experimental Protocol (General Procedure):

-

Dissolve 2,3-dichlorophenol in an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Heat the solution and add chloroform dropwise with vigorous stirring.

-

Reflux the mixture for several hours to ensure complete reaction.

-

After cooling, neutralize the reaction mixture with a suitable acid.

-

The product can then be isolated by extraction with an organic solvent, followed by purification techniques such as column chromatography or recrystallization.

Purification:

Purification of the crude product is crucial to remove any unreacted starting materials and side products. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) is a common method. Column chromatography on silica gel can also be employed for higher purity.

Spectral Analysis

Detailed spectral data for this compound is not widely published. However, based on the analysis of related compounds, the following spectral characteristics can be anticipated:

1H and 13C NMR Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (CHO) at a downfield chemical shift (typically δ 9.5-10.5 ppm). The aromatic protons will appear as a multiplet in the aromatic region (δ 6.5-8.0 ppm). The phenolic hydroxyl proton (OH) may appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

13C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde group at a characteristic downfield position (δ 190-200 ppm). The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbons attached to the chlorine and oxygen atoms will show distinct chemical shifts due to the electronic effects of these substituents.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.

-

A strong absorption band around 1650-1700 cm⁻¹ due to the C=O stretching vibration of the aldehyde group.

-

C-H stretching vibrations of the aromatic ring and the aldehyde group in the region of 2700-3100 cm⁻¹.

-

C=C stretching vibrations of the aromatic ring in the region of 1450-1600 cm⁻¹.

-

C-Cl stretching vibrations, typically observed in the fingerprint region below 1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 191.01 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and chlorine-containing fragments, with M, M+2, and M+4 peaks in a specific ratio. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), chlorine atoms (Cl), and other small neutral molecules.

Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three functional groups: the aldehyde, the hydroxyl group, and the chloro-substituted aromatic ring.

Caption: Key reaction pathways for the title compound.

-

Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations. It readily undergoes nucleophilic addition, condensation reactions (e.g., with amines to form Schiff bases), Wittig reactions, and oxidation/reduction reactions.

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can also be alkylated or acylated. Its ortho position to the aldehyde group allows for intramolecular hydrogen bonding and facilitates the formation of chelates with metal ions.

-

Dichlorinated Aromatic Ring: The electron-withdrawing nature of the chlorine atoms and the aldehyde group deactivates the aromatic ring towards electrophilic substitution. However, the chlorine atoms can potentially be displaced via nucleophilic aromatic substitution under certain conditions.

Applications in Drug Discovery and Development

While specific examples of this compound in late-stage drug candidates are not prevalent in publicly available literature, its structural motifs are found in various biologically active molecules. As a substituted salicylaldehyde, it serves as a valuable starting material for the synthesis of compound libraries for high-throughput screening.

The formation of Schiff bases from salicylaldehydes is a particularly important reaction in medicinal chemistry. Salicylaldehyde-derived Schiff bases and their metal complexes have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The chlorine substituents on the aromatic ring of this compound can enhance the lipophilicity of its derivatives, potentially improving their cell permeability and oral bioavailability.

Furthermore, this compound can be used as a precursor for the synthesis of various heterocyclic systems, such as benzopyrans, which are known to possess diverse pharmacological activities.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique combination of functional groups and substitution pattern offers a versatile platform for the construction of novel and complex molecules. While detailed characterization and application data are still emerging, the foundational knowledge of its properties and reactivity presented in this guide provides a strong basis for its exploration in drug discovery and development programs.

An In-depth Technical Guide on the Discovery and History of Substituted Hydroxybenzaldehydes

Abstract

Substituted hydroxybenzaldehydes are a cornerstone class of aromatic compounds, foundational to fields ranging from flavor and fragrance chemistry to pharmaceuticals and polymer science. Their history is a compelling narrative of scientific inquiry, tracing the path from the isolation of captivating natural flavors to the development of elegant synthetic methodologies that now underpin major industrial processes. This guide provides an in-depth exploration of this journey, detailing the key discoveries, the evolution of synthetic strategies, and the mechanistic principles that empower chemists to harness the reactivity of these versatile molecules. We will examine seminal compounds like vanillin and salicylaldehyde, dissect the mechanisms of landmark formylation reactions, and provide a practical protocol for a classic synthesis, offering researchers and drug development professionals a comprehensive reference grounded in historical context and modern application.

Introduction: The Aromatic Architects

Substituted hydroxybenzaldehydes are organic compounds characterized by a benzene ring functionalized with both a hydroxyl (-OH) and a formyl (-CHO) group. The relative positions of these groups (ortho, meta, para) and the presence of other substituents, such as methoxy groups, profoundly influence their chemical properties and biological activity.

Perhaps the most universally recognized member of this class is vanillin (4-hydroxy-3-methoxybenzaldehyde), the principal flavor component of vanilla.[1] Its warm, sweet aroma has driven a multi-billion dollar industry. Another key compound is salicylaldehyde (2-hydroxybenzaldehyde), a colorless, oily liquid with a bitter almond-like scent, which serves as a critical precursor for pharmaceuticals, chelating agents, and coumarin.[2][3][4] The journey of these molecules from rare natural isolates to globally produced commodities is a testament to the advancement of organic chemistry.

From Nature's Perfumery: Early Discoveries and Isolations

The story begins not in a laboratory, but with the sensory allure of natural products. The quest to understand the essence of these materials led to the first isolations of hydroxybenzaldehydes.

The Aztecs were among the first to cultivate vanilla, using it to flavor chocolate beverages.[1][5][6] However, it was not until 1858 that the French biochemist Nicolas-Theodore Gobley successfully isolated and crystallized the primary flavor compound, which he named vanillin.[1][5][6][7][8] He achieved this by evaporating a vanilla extract to dryness and recrystallizing the resulting solids from hot water.[6][7]

Salicylaldehyde has its origins in the plant kingdom as well, being a characteristic aroma of buckwheat and a defensive secretion for larvae of certain leaf beetle species.[2] Its synthesis in the lab, however, would mark a pivotal moment in the history of aromatic chemistry.

| Compound | Key Natural Source | Year of First Isolation | Discoverer(s) |

| Vanillin | Vanilla planifolia (Vanilla Bean) | 1858 | Nicolas-Theodore Gobley |

| Salicylaldehyde | Spiraea species (Meadowsweet) | ~1838 | Pagenstecher/Löwig |

| p-Hydroxybenzaldehyde | Gastrodia elata (Orchid) | Documented in various flora | N/A |

The Dawn of Synthesis: Replicating Nature's Blueprint

The isolation of these compounds spurred chemists to determine their structures and, ultimately, to replicate them through chemical synthesis. This endeavor not only confirmed the proposed structures but also laid the groundwork for industrial production, liberating society from the reliance on often scarce and expensive natural sources.

In 1874, a landmark achievement was unlocked by German scientists Ferdinand Tiemann and Wilhelm Haarmann. They deduced the chemical structure of vanillin and reported the first synthesis from coniferin, a glucoside found in pine bark.[1][5][6][7] This breakthrough was so significant that they founded the first company for the industrial production of vanillin.[5][6][7] Shortly after, in 1876, Karl Reimer, working with Tiemann, synthesized vanillin from guaiacol.[7]

This era also saw the birth of one of organic chemistry's most important name reactions. In 1876, Karl Reimer and Ferdinand Tiemann reported that treating a phenol with chloroform in a strongly basic solution produced a hydroxybenzaldehyde.[9] This reaction, now known as the Reimer-Tiemann reaction , provided a direct route to salicylaldehyde from phenol and stands as a classic method for the ortho-formylation of phenols.[10][11][12]

The Synthetic Toolkit: Key Formylation Reactions

The Reimer-Tiemann reaction was just the beginning. The need for regioselective, efficient, and versatile methods to introduce a formyl group onto a hydroxy-substituted aromatic ring led to the development of several powerful synthetic strategies.

The Reimer-Tiemann Reaction

This reaction proceeds via an electrophilic aromatic substitution mechanism. The key reactive species is dichlorocarbene (:CCl₂), which is generated in situ from the reaction of chloroform with a strong base.[10][12]

Causality: The hydroxyl group of the phenol is deprotonated by the strong base to form a highly activated phenoxide ion. The negative charge is delocalized into the aromatic ring, making it exceptionally nucleophilic and reactive towards the electron-deficient dichlorocarbene electrophile.[12] The reaction preferentially occurs at the ortho position, a selectivity often attributed to the coordination of the alkali metal cation between the phenoxide oxygen and the incoming carbene.

Caption: Mechanism of the Reimer-Tiemann Reaction.

The Duff Reaction

Named after James Cooper Duff, this reaction formylates activated aromatic compounds, like phenols, using hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like glycerol/boric acid or trifluoroacetic acid.[13][14] The reaction proceeds via electrophilic aromatic substitution, with the active electrophile being an iminium ion generated from HMTA.[13] A key advantage is its strong preference for ortho-formylation.[13]

The Gattermann Reaction

The Gattermann reaction, developed by German chemist Ludwig Gattermann, uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst (e.g., AlCl₃) to formylate aromatic compounds.[15][16][17] Due to the extreme toxicity of HCN, a modification known as the Adams' modification, which uses safer zinc cyanide (Zn(CN)₂), is often preferred.[15] The reaction first forms an aldimine intermediate, which is then hydrolyzed to the aldehyde.

The Vilsmeier-Haack Reaction

This reaction employs a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[18][19][20] These reagents combine to form a chloroiminium ion, known as the Vilsmeier reagent , which is the active electrophile.[20][21] While highly effective for many electron-rich heterocycles and activated aromatics, its application to simple phenols can be less straightforward than other methods.[21]

Industrial Production and Modern Applications

While these named reactions are pillars of synthetic chemistry, industrial-scale production often demands more cost-effective and sustainable routes.

Vanillin: The demand for vanillin far outstrips the supply from vanilla beans.[6][7] Initially, synthetic vanillin was produced from eugenol (from clove oil) and later from lignin, a waste product of the paper pulping industry.[6][7] Today, a significant portion of the world's synthetic vanillin is produced from the petrochemical precursor guaiacol. However, there is a growing interest in lignin-based and biotechnological routes to produce "natural-identical" vanillin to meet consumer demand for natural products.[22][23] The Norwegian company Borregaard operates the world's only commercial plant producing vanillin from lignosulfonate, a byproduct of wood pulping.[23][24]

Applications: The utility of substituted hydroxybenzaldehydes extends far beyond flavors. They are critical intermediates in:

-

Pharmaceuticals: Their inherent bioactivity and ability to serve as synthetic scaffolds make them valuable in drug discovery.[25] They are used to synthesize anti-inflammatory agents, antimicrobials, and potential anticancer compounds.[25][26]

-

Polymer Science: p-Hydroxybenzaldehyde is a precursor for high-performance polymers, including aromatic polyesters and resins used in electronics and automotive components.[25]

-

Agrochemicals: They serve as precursors in the production of herbicides, pesticides, and fungicides.[25]

-

Analytical Chemistry: They are used as derivatizing agents for the analysis of various substances.[27]

Experimental Protocol: Synthesis of Salicylaldehyde via the Reimer-Tiemann Reaction

This protocol describes a representative lab-scale synthesis. It is a self-validating system where successful execution and workup will yield the desired product, identifiable by its physical and spectroscopic properties.

Objective: To synthesize 2-hydroxybenzaldehyde (salicylaldehyde) from phenol via ortho-formylation using the Reimer-Tiemann reaction.

Materials:

-

Phenol (C₆H₅OH)

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Diethyl ether

-

Hydrochloric acid (HCl), concentrated

-

Sodium bisulfite (NaHSO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 25 g of sodium hydroxide in 25 mL of water.

-

Addition of Phenol: Once the NaOH solution has cooled, add 10 g of phenol. Stir the mixture until the phenol has completely dissolved, forming sodium phenoxide.

-

Heating: Gently heat the mixture to 60-65°C using a water bath on a heating mantle.

-

Addition of Chloroform: Add 20 mL of chloroform dropwise from the dropping funnel over approximately 30-45 minutes. Maintain the temperature at 60-65°C. The reaction is exothermic, so careful control of the addition rate is crucial.[12]

-

Reflux: After the addition is complete, continue to stir the mixture at reflux for an additional 60-90 minutes. The mixture will become a thick, reddish-brown slurry.

-

Workup - Chloroform Removal: Remove the excess chloroform by simple distillation.

-

Acidification: Cool the remaining mixture in an ice bath and carefully acidify by adding concentrated hydrochloric acid until the solution is strongly acidic (test with pH paper). This step protonates the phenoxide and hydrolyzes the intermediates.

-

Steam Distillation: Isolate the salicylaldehyde from the reaction mixture by steam distillation. The salicylaldehyde will co-distill with water as a pale yellow oil. Collect the distillate until it is no longer oily.

-

Extraction: Transfer the distillate to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the ether extracts and wash them with a saturated sodium bisulfite solution to remove any unreacted p-hydroxybenzaldehyde. Then, wash with water and brine.

-

Drying and Evaporation: Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation to yield the crude salicylaldehyde.

-

Final Purification: For high purity, the product can be further purified by vacuum distillation.

Caption: Experimental workflow for Salicylaldehyde synthesis.

Conclusion

The history of substituted hydroxybenzaldehydes is a microcosm of the evolution of organic chemistry itself. From the patient extraction from natural sources to the rational design of powerful synthetic reactions, the journey reflects a deepening understanding of structure, reactivity, and mechanism. These compounds, once prized as exotic flavors, are now indispensable building blocks in the creation of medicines, materials, and advanced chemicals that shape our modern world. The foundational discoveries of pioneers like Gobley, Tiemann, Reimer, and Gattermann continue to resonate, providing the intellectual and practical tools for today's researchers and drug development professionals to build upon.

References

- 1. acs.org [acs.org]

- 2. Salicylaldehyde - Wikipedia [en.wikipedia.org]

- 3. hkasme.org [hkasme.org]

- 4. nbinno.com [nbinno.com]

- 5. prezi.com [prezi.com]

- 6. Vanillin [chemeurope.com]

- 7. Vanillin - Wikipedia [en.wikipedia.org]

- 8. briandcolwell.com [briandcolwell.com]

- 9. organicreactions.org [organicreactions.org]

- 10. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]

- 11. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 12. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 13. Duff reaction - Wikipedia [en.wikipedia.org]

- 14. scholarworks.uni.edu [scholarworks.uni.edu]

- 15. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 16. Gattermann Reaction [unacademy.com]

- 17. quora.com [quora.com]

- 18. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 19. Vilsmeier haack rxn | PPTX [slideshare.net]

- 20. jk-sci.com [jk-sci.com]

- 21. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. mdpi.com [mdpi.com]

- 24. Vanillin Production from Lignin via Enzymatic or Chemical Conversion - BioBiz [biobiz.in]

- 25. The Multifaceted Role Of P-Hydroxybenzaldehyde (PHBA) In Modern Chemistry And Industry - KBR [hskbrchemical.com]

- 26. Pharmacological effects and applications of 4-Hydroxybenzaldehyde_Chemicalbook [chemicalbook.com]

- 27. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer [longchangextracts.com]

A Senior Scientist's Guide to 2,3-Dichloro-6-Hydroxybenzaldehyde: A Versatile Precursor in Modern Organic Synthesis

Executive Summary

2,3-Dichloro-6-hydroxybenzaldehyde is a highly functionalized aromatic aldehyde that serves as a pivotal intermediate in the synthesis of a diverse array of complex organic molecules. Its unique substitution pattern—featuring a reactive aldehyde, a nucleophilic hydroxyl group, and two electron-withdrawing chlorine atoms—imparts specific reactivity that is strategically exploited by synthetic chemists. This guide provides an in-depth analysis of its role in key synthetic transformations, focusing on the mechanistic principles, practical experimental protocols, and applications in constructing valuable molecular scaffolds such as chalcones, coumarins, and other heterocyclic systems relevant to medicinal chemistry and materials science.

Core Characteristics of this compound

A thorough understanding of a reagent's fundamental properties is a prerequisite for its effective application in synthesis. The strategic placement of functional groups on the benzaldehyde ring dictates its chemical behavior.

Physicochemical and Structural Properties

This compound, also known as 5,6-dichlorosalicylaldehyde, is a solid at room temperature.[1] The vicinal chlorine atoms create a distinct electronic environment, enhancing the electrophilicity of the aldehyde's carbonyl carbon and influencing the acidity of the phenolic proton. This electronic modulation is a key factor in its reactivity profile.

| Property | Value | Source |

| CAS Number | 51571-16-5 | [1][2] |

| Molecular Formula | C₇H₄Cl₂O₂ | [1][2][3] |

| Molecular Weight | 191.01 g/mol | [3] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid | - |

| Synonyms | 5,6-Dichlorosalicylaldehyde | [3] |

Spectroscopic Profile

The structural features of this compound give rise to a characteristic spectroscopic signature. A detailed analysis is crucial for reaction monitoring and product confirmation.

| Spectroscopic Data (Expected) | |

| ¹H NMR | δ (ppm) |

| ~11.0 | |

| ~9.9 | |

| ~7.5-7.8 | |

| ¹³C NMR | δ (ppm) |

| ~195 | |

| ~160 | |

| ~120-140 | |

| FT-IR | ν (cm⁻¹) |

| ~3200 | |

| ~2850 | |

| ~1650 | |

| ~800 |

Note: Expected values are based on typical chemical shifts for similarly substituted benzaldehydes.[4]

Foundational Roles in Heterocyclic Synthesis

The true value of this compound is realized in its application as a starting material for constructing more complex molecular architectures, particularly heterocyclic scaffolds that form the core of many biologically active compounds.

The Claisen-Schmidt Condensation: Pathway to Substituted Chalcones

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are important precursors for flavonoids and possess a wide range of biological activities, including anticancer and anti-inflammatory properties.[5][6][7] The Claisen-Schmidt condensation provides a direct and efficient route to these molecules.

Causality Behind the Reaction: This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone.[5] The presence of two electron-withdrawing chlorine atoms on the this compound ring increases the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack by the enolate formed from the acetophenone. The ortho-hydroxyl group can also play a role in modulating the reaction environment.

Reaction Mechanism: Claisen-Schmidt Condensation

Caption: Mechanism of the Claisen-Schmidt condensation.

Exemplary Protocol: Synthesis of a Dichlorinated Hydroxychalcone

-

Reagent Preparation: In a round-bottom flask, dissolve one equivalent of this compound and one equivalent of a substituted acetophenone in ethanol.

-

Catalyst Addition: Slowly add an aqueous solution of a base, such as 40-50% sodium hydroxide (NaOH), to the stirred mixture.[5] The reaction is typically performed at room temperature or with gentle heating (e.g., 70°C).

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Pour the reaction mixture into cold water and acidify to precipitate the chalcone product.

-

Purification: Collect the solid product by suction filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol to yield the final chalcone.[6]

The Knoevenagel Condensation: A Versatile Route to Coumarins

Coumarins are a major class of natural products and synthetic compounds with diverse pharmacological properties, including anticoagulant, anti-HIV, and anticancer activities.[8][9][10] The Knoevenagel condensation is a cornerstone reaction for their synthesis.

Causality Behind the Reaction: This reaction involves the condensation of an aldehyde with an active methylene compound, such as diethyl malonate or ethyl acetoacetate, catalyzed by a weak base like piperidine.[9] The key to coumarin formation from this compound is the ortho-hydroxyl group, which participates in a subsequent intramolecular cyclization (lactonization) to form the characteristic benzopyran-2-one core of the coumarin.

Reaction Mechanism: Knoevenagel Condensation and Lactonization

Caption: Pathway for coumarin synthesis via Knoevenagel condensation.

Exemplary Protocol: Synthesis of a Dichlorinated Coumarin-3-carboxylate

-

Reaction Setup: Combine equimolar amounts of this compound and diethyl malonate in absolute ethanol.

-

Catalyst Introduction: Add a catalytic amount of piperidine (a few drops) to the solution.[9]

-

Reflux: Heat the mixture under reflux for 3-4 hours. Monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The coumarin product often crystallizes out of the solution.

-

Purification: Filter the solid product, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization if necessary.

Broader Applications in Medicinal Chemistry

The structural motifs derived from this compound are of significant interest to drug development professionals. The presence of chlorine atoms can enhance metabolic stability and improve binding affinity through halogen bonding.

For instance, dichlorinated phenyl rings are found in various advanced pharmaceutical candidates. The pyridazinone series of thyroid hormone receptor β (THR-β) agonists, which includes the clinical trial candidate MGL-3196, features a dichlorinated phenyl ether moiety.[11] While not a direct product, this illustrates the value of the dichlorinated phenolic scaffold, for which this compound is a key precursor, in constructing molecules with potent and selective biological activity.[11]

General Experimental Workflow and Considerations

A systematic and safe approach is critical when working with halogenated aromatic aldehydes.

Logical Workflow for Synthesis and Analysis

Caption: A standardized workflow for synthesis projects.

Safety and Handling: this compound, like other chlorinated phenols and aldehydes, should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategic building block that provides access to molecular complexity with high efficiency. Its well-defined reactivity, governed by the interplay of its aldehyde, hydroxyl, and dichloro functionalities, makes it an indispensable tool for synthesizing medicinally relevant chalcones, coumarins, and other heterocyclic systems. For researchers and drug development professionals, a deep understanding of its reaction mechanisms and practical applications is essential for innovation in modern organic synthesis.

References

- 1. This compound | C7H4Cl2O2 | CID 528392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aobchem.com [aobchem.com]

- 3. chemscene.com [chemscene.com]

- 4. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 5. chemrevlett.com [chemrevlett.com]

- 6. jetir.org [jetir.org]

- 7. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,3-Dichloro-6-hydroxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Dichlorinated Salicylaldehyde

2,3-Dichloro-6-hydroxybenzaldehyde, a halogenated derivative of salicylaldehyde, is a key organic intermediate with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring two chlorine atoms and a hydroxyl group on the benzene ring, imparts distinct electronic and steric properties that make it a valuable building block for the synthesis of complex molecular architectures. The presence of the aldehyde and hydroxyl functionalities allows for a wide range of chemical transformations, enabling the construction of diverse heterocyclic and polyfunctional compounds. This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this compound, with a particular focus on its emerging role in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthetic chemistry. The following table summarizes its key properties.

| Property | Value | Source |

| CAS Number | 51571-16-5 | [1][2] |

| Molecular Formula | C₇H₄Cl₂O₂ | [1][2] |

| Molecular Weight | 191.01 g/mol | [2] |

| Appearance | Likely a solid | [3] |

| Solubility | Expected to be soluble in common organic solvents like ethanol, DMSO, and chlorinated solvents. Limited solubility in water. | Inferred from related structures |

| Melting Point | Not definitively reported, but related dichlorinated hydroxybenzaldehydes have melting points in the range of 50-120°C. | Inferred from related structures |

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound can be approached through the formylation of the corresponding dichlorophenol. The Reimer-Tiemann and Gattermann reactions are classical and viable methods for introducing a formyl group onto a phenolic ring.[4][5][6][7][8]

Proposed Synthetic Pathway: Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[4][5][6] The proposed synthesis of this compound would start from 2,3-dichlorophenol.

Reaction Mechanism:

The reaction proceeds through the formation of a highly reactive dichlorocarbene (:CCl₂) intermediate generated from chloroform and a strong base. The phenoxide ion, formed from the deprotonation of 2,3-dichlorophenol, then attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl-substituted intermediate yields the desired aldehyde.[4][9][8]

Caption: Proposed Reimer-Tiemann synthesis of this compound.

Experimental Protocol (Hypothetical):

-

To a solution of 2,3-dichlorophenol in a suitable solvent (e.g., ethanol), add an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Heat the mixture to a specified temperature (typically 60-70°C).

-

Slowly add chloroform to the reaction mixture with vigorous stirring.

-

Maintain the reaction at the elevated temperature for several hours until completion (monitored by TLC).

-

After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three key functional groups: the aldehyde, the hydroxyl group, and the dichlorinated aromatic ring.

-

Aldehyde Group: The aldehyde functionality is a versatile handle for various transformations, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid (2,3-dichloro-6-hydroxybenzoic acid).

-

Reduction: Can be reduced to the corresponding alcohol (2,3-dichloro-6-hydroxyphenyl)methanol).

-

Condensation Reactions: Readily undergoes condensation with amines, hydrazines, and active methylene compounds to form Schiff bases, hydrazones, and various heterocyclic systems.[10]

-

Wittig and Related Reactions: Can be converted to alkenes.

-

-

Hydroxyl Group: The phenolic hydroxyl group can undergo:

-

O-Alkylation and O-Acylation: Reaction with alkyl halides or acyl chlorides in the presence of a base to yield ethers and esters, respectively.

-

Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring, although the presence of two electron-withdrawing chlorine atoms will modulate this effect.

-

The interplay of these functional groups makes this compound a valuable precursor for the synthesis of a wide array of derivatives with potential biological activities.

Applications in Drug Discovery and Development

Substituted benzaldehydes are important pharmacophores and intermediates in the synthesis of numerous pharmaceutical agents.[11][12] The unique substitution pattern of this compound makes it an attractive starting material for the development of novel therapeutic agents.

While specific drugs derived directly from this molecule are not extensively documented in publicly available literature, its potential is evident from the biological activities of related compounds. Dichlorinated aromatic compounds are known to exhibit a range of biological effects, and the salicylaldehyde moiety is a known scaffold for antimicrobial and anticancer agents.

Potential Therapeutic Areas:

-

Antifungal Agents: Salicylaldehyde derivatives have shown promise as antifungal agents. The dichlorination pattern of this compound could enhance this activity.

-

Anticancer Agents: The core structure can be elaborated to synthesize chalcones, Schiff bases, and other heterocyclic compounds with potential antiproliferative properties.

-

Enzyme Inhibitors: The reactive aldehyde and hydroxyl groups can be utilized to design molecules that can interact with the active sites of various enzymes, making them potential candidates for enzyme inhibitors.

A patent for the preparation of 2,3-dichlorobenzaldehyde highlights its utility as a synthetic intermediate, suggesting its role in more complex syntheses within the pharmaceutical and agrochemical industries.[13]

Spectroscopic Characterization (Theoretical)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (likely a singlet around 10 ppm), the hydroxyl proton (a broad singlet), and the two aromatic protons (doublets in the aromatic region, with coupling constants typical for ortho-protons).

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (around 190 ppm), the carbon bearing the hydroxyl group (around 150-160 ppm), and the other aromatic carbons, with their chemical shifts influenced by the chlorine and hydroxyl substituents.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching vibration around 1650-1700 cm⁻¹, a broad O-H stretching band in the region of 3200-3600 cm⁻¹, and C-Cl stretching vibrations in the fingerprint region.[14]

Safety and Handling

As with all chlorinated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique combination of functional groups and the presence of two chlorine atoms provide a platform for the creation of diverse and potentially bioactive molecules. While detailed synthetic protocols and specific applications in marketed drugs are not yet widespread in the public domain, the foundational chemistry and the biological activities of related compounds strongly suggest a promising future for this dichlorinated salicylaldehyde in the development of novel therapeutics. Further research into its synthesis, reactivity, and biological evaluation is warranted to fully unlock its potential.

References

- 1. aobchem.com [aobchem.com]

- 2. This compound | C7H4Cl2O2 | CID 528392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dichloro-6-hydroxybenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 7. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. oiccpress.com [oiccpress.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. CN1223249A - Process for preparing 2,3-dichlorobenzaldehyde - Google Patents [patents.google.com]

- 14. 2,3-Dihydroxybenzaldehyde [webbook.nist.gov]

Whitepaper: The Emerging Potential of 2,3-Dichloro-6-hydroxybenzaldehyde as a Niche Building Block in Advanced Materials

Abstract

2,3-Dichloro-6-hydroxybenzaldehyde is a halogenated aromatic aldehyde poised to transition from a specialty chemical to a key building block in advanced materials science. Its unique trifecta of functional groups—a reactive aldehyde, a chelating ortho-hydroxyl group, and two electron-withdrawing chlorine atoms on the phenyl ring—provides a powerful synthetic platform for developing materials with tailored properties. This guide explores the fundamental chemistry of this molecule and elucidates its novel applications in the fields of high-performance polymers, selective chemosensors, and functional coordination complexes. By explaining the causal relationships between its structure and resulting material properties, we provide researchers and developers with the technical insights and foundational protocols needed to leverage this compound in next-generation material design.

Introduction to a Multifunctional Precursor: this compound

In the pursuit of advanced materials, the design and selection of molecular precursors are of paramount importance. This compound (DCHB), a derivative of salicylaldehyde, presents a compelling case for exploration. Its architecture is inherently multifunctional, offering a synthetically versatile handle for material innovation.

Core Chemical Structure and Properties

The DCHB molecule's potential is rooted in its structure: a benzene ring substituted with an aldehyde (-CHO) group, a hydroxyl (-OH) group at the ortho position, and two chlorine atoms at the 2 and 3 positions.[1][2][3] This specific arrangement dictates its reactivity and the ultimate properties of the materials derived from it.

-

Salicylaldehyde Core: The ortho-hydroxybenzaldehyde moiety is a classic platform for forming stable six-membered chelate rings with metal ions via Schiff base intermediates.

-

Reactive Aldehyde: The aldehyde group is a prime site for nucleophilic attack, most notably enabling condensation reactions with primary amines to form azomethine (C=N) linkages.

-

Dichlorination: The two chlorine atoms are strongly electron-withdrawing. This electronic effect acidifies the phenolic proton, enhances the electrophilicity of the aldehyde's carbonyl carbon, and influences the overall electron density of the aromatic ring. These factors can be exploited to fine-tune the electronic and optical properties of derivative materials. Furthermore, the presence of halogens can contribute to properties such as flame retardancy and increased chemical stability.

Physicochemical Data Summary

A summary of key properties for DCHB provides a baseline for experimental design.

| Property | Value | Source(s) |

| CAS Number | 51571-16-5 | [2][4] |

| Molecular Formula | C₇H₄Cl₂O₂ | [1][2][4] |

| Molecular Weight | 191.01 g/mol | [2][3] |

| Appearance | Solid | [4] |

| Purity | Typically ≥97% | [4] |

| Storage Temperature | 2-8°C, under inert gas | [2][4] |

| Solubility | Sparingly soluble in water | [5] |

Application Focus 1: Advanced Chemosensors

The salicylaldehyde platform is foundational in the design of fluorescent and colorimetric sensors.[6][7][8] The incorporation of DCHB as the core building block allows for the modulation of sensor sensitivity and selectivity through its distinct electronic properties.

Mechanistic Rationale

The primary route to sensor development is the synthesis of a Schiff base by condensing DCHB with an appropriate amine. This reaction creates an imine (-C=N-) linkage that is often part of a larger conjugated system.

Causality:

-

Electronic Tuning: The electron-withdrawing chlorine atoms decrease the electron density on the Schiff base's imine nitrogen and phenoxy oxygen. This modulates the binding affinity and electronic perturbations upon chelation with a target analyte (e.g., a metal ion), which is critical for tuning the sensor's selectivity.[7][9]

-

Fluorescence Modulation: When the amine partner contains a fluorophore, the resulting Schiff base can be designed as a "turn-on" or "turn-off" sensor.[6][7] The binding of an analyte alters the electronic state of the molecule, either quenching fluorescence (turn-off) or restoring it by inhibiting photoinduced electron transfer (PET) (turn-on). The DCHB core can enhance the efficiency of these processes.

Protocol: Synthesis of a DCHB-Aniline Schiff Base for Ion Sensing

This protocol describes a representative synthesis. The choice of aniline can be modified to include fluorophores or other functional groups.

Materials:

-

This compound (DCHB) (1.0 mmol, 191.01 mg)

-

Aniline (or substituted aniline) (1.0 mmol)

-

Absolute Ethanol (20 mL)

-

Glacial Acetic Acid (2-3 drops, catalyst)

-

Reaction flask with reflux condenser, magnetic stirrer, and heating mantle.

Methodology:

-

Reactant Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of DCHB in 10 mL of absolute ethanol. Stir until fully dissolved.

-

Amine Addition: To this solution, add 1.0 mmol of aniline (dissolved in 5 mL of ethanol) dropwise over 5 minutes.

-

Catalysis & Reflux: Add 2-3 drops of glacial acetic acid to catalyze the imine formation. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A color change to yellow/orange is typically observed. Maintain reflux for 4 hours.

-

Product Isolation: After cooling to room temperature, a crystalline precipitate should form. If not, reduce the solvent volume under vacuum. Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Purification (Self-Validation): Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure Schiff base.

-

Structural Confirmation:

-

FT-IR: Confirm the disappearance of the aldehyde C=O stretch (~1660 cm⁻¹) from DCHB and the primary amine N-H stretches (~3300-3400 cm⁻¹), and the appearance of the characteristic imine C=N stretch (~1610-1630 cm⁻¹).

-

¹H NMR: Verify the formation of the imine by the appearance of a new singlet for the azomethine proton (-CH=N-) typically in the 8.0-9.0 ppm range.

-

Application Focus 2: High-Performance Polymers and Resins

The incorporation of DCHB into polymer backbones offers a pathway to materials with enhanced thermal and chemical resilience. While halogenation can sometimes negatively impact thermal stability in standard phenolic resins by blocking cross-linking sites, its effect is highly dependent on the final polymer architecture.[10][11]

Mechanistic Rationale

Causality:

-

Flame Retardancy: The high chlorine content of DCHB can impart inherent flame-retardant properties to the resulting polymers, a significant advantage for applications in electronics and construction.

-

Chemical Resistance: The bulky, electron-withdrawing chlorine atoms can sterically shield the polymer backbone from chemical attack and reduce its susceptibility to degradation by solvents and corrosive agents.

-

Thermal Properties: In non-cross-linked condensation polymers (e.g., polyazomethines, polyureas), the rigid dichlorinated phenyl rings can increase the glass transition temperature (Tg) and enhance dimensional stability at elevated temperatures.[12] However, the primary degradation pathway may involve dehydrochlorination at high temperatures, a critical factor to consider in material design.[11]

Comparative Data: Expected Performance

The following table outlines the predicted impact of using DCHB as a monomer compared to its non-halogenated analogue, salicylaldehyde, in a hypothetical condensation polymer.

| Property | Polymer from Salicylaldehyde | Polymer from DCHB (Predicted) | Rationale |

| Glass Transition Temp. (Tg) | Baseline | Higher | Increased backbone rigidity from bulky Cl atoms and stronger intermolecular forces. |

| Onset of Thermal Degradation | Baseline | Potentially Lower | C-Cl bonds can be a weak point, enabling dehydrochlorination as an initial degradation step.[11] |

| Limiting Oxygen Index (LOI) | Low | Higher | Halogen content interferes with the radical chemistry of combustion. |

| Solvent Resistance (e.g., THF) | Moderate | Higher | Increased polarity and steric hindrance may reduce solvent ingress and swelling. |

Conclusion and Future Outlook

This compound is more than a mere analogue of salicylaldehyde; it is a specialized building block whose dichlorination provides a critical design element for materials scientists. The predictable electronic and steric effects of the chlorine atoms allow for the rational design of advanced chemosensors with tuned selectivity and polymers with enhanced chemical resistance and flame retardancy.

Future research should focus on leveraging DCHB as a precursor for:

-

Organic Semiconductors: Modifying the aldehyde to other functional groups could open pathways to novel monomers for organic electronics.

-

Porous Organic Polymers (POPs): The rigidity of the DCHB unit could be exploited to create robust, high-surface-area materials for gas storage and catalysis.

-

Macrocyclic Chemistry: Using DCHB in template synthesis could lead to novel chlorinated macrocycles with unique host-guest chemistry.

By providing a deeper understanding of its core reactivity and potential applications, this guide serves as a foundational resource to encourage the innovative application of this promising, yet under-explored, chemical precursor.

References

- 1. This compound | C7H4Cl2O2 | CID 528392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. data.virginia.gov [data.virginia.gov]

- 4. aobchem.com [aobchem.com]

- 5. 2,4-DICHLORO-6-HYDROXYBENZALDEHYDE CAS#: 78443-72-8 [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Salicylaldehyde-Based ‘Turn-off’ Fluorescent Chemosensor with High Selectivity for Fe 3+ in H 2 O-DMF Solution - Golbedaghi - Russian Journal of Inorganic Chemistry [bakhtiniada.ru]

- 8. Recent progress in fluorescent chemosensors for selective aldehyde detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Salicylaldehyde-Based ‘Turn-off’ Fluorescent Chemosensor with High Selectivity for Fe3+ in H2O-DMF Solution | Semantic Scholar [semanticscholar.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: Synthesis of 2,3-Dichloro-6-hydroxybenzaldehyde via Ortho-Formylation of 2,3-Dichlorophenol

Abstract

This document provides a comprehensive guide for the synthesis of 2,3-dichloro-6-hydroxybenzaldehyde, a valuable substituted aromatic aldehyde for pharmaceutical and materials science research. The protocol details the ortho-formylation of 2,3-dichlorophenol using the Reimer-Tiemann reaction. We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss critical process parameters, safety considerations, and product characterization. This guide is intended for researchers, chemists, and professionals in drug development seeking a reliable method for preparing this key intermediate.

Introduction and Scientific Principle

Substituted hydroxybenzaldehydes are crucial building blocks in organic synthesis. The title compound, this compound, incorporates a reactive aldehyde group and a phenolic hydroxyl group on a dichlorinated aromatic scaffold, making it a versatile precursor for synthesizing more complex molecules such as ligands, inhibitors, and specialized polymers.

The chosen synthetic route is the Reimer-Tiemann reaction, a classic and effective method for the ortho-formylation of phenols.[1][2][3] This electrophilic aromatic substitution reaction utilizes dichlorocarbene (:CCl₂) as the key reactive intermediate.[2][4] The dichlorocarbene is generated in situ from the deprotonation of chloroform by a strong base, typically sodium or potassium hydroxide.[1][3]

The causality behind the reaction's regioselectivity stems from the electronic properties of the starting material. The phenol is first deprotonated by the base to form a highly nucleophilic phenoxide ion.[1][3] The negative charge is delocalized into the aromatic ring, strongly activating the ortho and para positions for electrophilic attack.[1] The electron-deficient dichlorocarbene is then attacked by the electron-rich phenoxide ring, with a strong preference for the sterically accessible and electronically favored ortho position, leading to the formation of a dichloromethyl-substituted phenol intermediate.[1][3] Subsequent hydrolysis under basic conditions converts the dichloromethyl group into the final aldehyde functionality.[4]

Reaction Mechanism: Reimer-Tiemann Formylation

The mechanism proceeds through several distinct steps, as illustrated below.

References

Application Notes and Protocols: Formylation Strategies for the Synthesis of 2,3-Dichloro-6-hydroxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies and reaction mechanisms involved in the formylation of dichlorinated phenolic substrates to yield 2,3-dichloro-6-hydroxybenzaldehyde. This compound is a valuable building block in the development of novel pharmaceuticals and other high-value chemical entities. We will delve into the mechanistic intricacies of established formylation reactions, including the Duff, Reimer-Tiemann, and a highly effective magnesium-mediated ortho-formylation method. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement efficient synthetic routes to this and related substituted salicylaldehydes.

Introduction: The Significance of Substituted Salicylaldehydes

Salicylaldehydes and their derivatives are a critical class of organic intermediates.[1] Their utility spans a wide range of applications, from the synthesis of complex heterocyclic compounds and pharmaceuticals to the preparation of salen ligands for organometallic chemistry.[1] The specific substitution pattern of this compound, with its electron-withdrawing chloro groups and the ortho-directing hydroxyl group, presents both challenges and opportunities in its synthesis. The presence of these functionalities can significantly influence the reactivity and regioselectivity of formylation reactions. A thorough understanding of the underlying reaction mechanisms is therefore paramount for the successful and efficient synthesis of this target molecule.

Mechanistic Exploration of Key Formylation Reactions

The introduction of a formyl group onto a phenolic ring can be achieved through several classical methods. The choice of method often depends on the nature of the substituents on the phenol, the desired regioselectivity, and the required reaction conditions. For the synthesis of this compound, the precursor would logically be 2,3-dichlorophenol. The formylation will be directed to the ortho position relative to the hydroxyl group due to its strong activating and directing effect.

The Duff Reaction: Formylation with Hexamethylenetetramine (HMTA)

The Duff reaction is a widely used method for the ortho-formylation of phenols, employing hexamethylenetetramine (HMTA) in an acidic medium.[2][3][4] While it is operationally simple and utilizes inexpensive reagents, the yields can sometimes be modest.[3][5]

Mechanism:

The reaction proceeds through a complex series of steps. Initially, HMTA is protonated and undergoes ring-opening to form an electrophilic iminium ion.[3][4] The electron-rich phenol then attacks this iminium ion in an electrophilic aromatic substitution, preferentially at the ortho position.[4] This is followed by an intramolecular redox reaction where the benzylic carbon is oxidized to the aldehyde oxidation state.[4] The final step involves the hydrolysis of the resulting imine to afford the salicylaldehyde.[2][4]

Diagram: Duff Reaction Mechanism

Caption: Mechanism of the Duff Reaction.

The Reimer-Tiemann Reaction: Dichlorocarbene in Basic Media

The Reimer-Tiemann reaction is another classical method for the ortho-formylation of phenols.[6][7] It typically involves the reaction of a phenol with chloroform in the presence of a strong base, such as sodium or potassium hydroxide.[7]

Mechanism:

The reaction begins with the deprotonation of chloroform by the strong base to form a trichlorocarbanion, which then rapidly eliminates a chloride ion to generate the highly reactive electrophile, dichlorocarbene (:CCl₂).[6][8] The phenol is also deprotonated to the more nucleophilic phenoxide ion. The electron-rich phenoxide then attacks the dichlorocarbene, leading to the formation of a dichloromethyl-substituted phenoxide intermediate.[6][8] Subsequent hydrolysis of this intermediate under the basic reaction conditions yields the final salicylaldehyde.[6][7][8]

Diagram: Reimer-Tiemann Reaction Mechanism

Caption: Mechanism of the Reimer-Tiemann Reaction.

Magnesium-Mediated Ortho-Formylation: A High-Yield Alternative

A highly efficient and regioselective method for the ortho-formylation of phenols involves the use of magnesium chloride and a tertiary amine, such as triethylamine, with paraformaldehyde as the formylating agent.[9][10] This method, often referred to as the Casnati–Skattebøl reaction, is particularly effective for phenols, including those with electron-withdrawing groups, and generally provides excellent yields of the corresponding salicylaldehydes.[1][10]

Mechanism:

The key to the high ortho-selectivity of this reaction is the formation of a magnesium phenoxide.[1] The magnesium ion is believed to coordinate with both the phenoxide oxygen and the formaldehyde, creating a pre-organized transition state that directs the formylation to the ortho position.[11] The reaction proceeds through a hydroxymethyl intermediate, which is then oxidized in situ to the aldehyde.[1]

Diagram: Magnesium-Mediated Ortho-Formylation Workflow

Caption: Experimental workflow for Mg-mediated ortho-formylation.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific laboratory conditions and scales.

Protocol for Magnesium-Mediated Ortho-Formylation of 2,3-Dichlorophenol

This protocol is adapted from the general procedure for the ortho-formylation of phenols.[9][12]

Materials:

-

2,3-Dichlorophenol

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Triethylamine (Et₃N), freshly distilled

-

Paraformaldehyde

-

Anhydrous Tetrahydrofuran (THF) or Acetonitrile

-

1N Hydrochloric Acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous magnesium chloride (2.0 eq.) and anhydrous THF or acetonitrile.

-

Addition of Reagents: To the stirred suspension, add triethylamine (2.0 eq.) followed by 2,3-dichlorophenol (1.0 eq.). Stir the mixture for 10-15 minutes at room temperature.

-

Formylation: Add paraformaldehyde (2.5 eq.) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approximately 75°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

-

Workup: After the reaction is complete, cool the mixture to room temperature and add diethyl ether or ethyl acetate. Transfer the mixture to a separatory funnel and wash successively with 1N HCl, water, and brine.[9]

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous THF or Acetonitrile | Ensures anhydrous conditions to prevent side reactions. |

| Base | Triethylamine | Acts as a base to facilitate the formation of the magnesium phenoxide. |

| Formylating Agent | Paraformaldehyde | A stable source of formaldehyde. |

| Temperature | Reflux (approx. 75°C) | Provides the necessary activation energy for the reaction. |

| Workup | Acidic wash | Neutralizes the base and protonates the phenoxide. |

General Protocol for the Duff Reaction

Materials:

-